Mass Shift Advantage: Melatein X-d10 Provides +10 Da Separation vs. +6 Da for Melatein X-d6
Melatein X-d10 (C22H30D10O4, MW 378.61) delivers a nominal mass shift of +10 Da from the non-deuterated analyte Melatein X (C22H40O4, MW 368.56), exceeding the minimum 3 Da separation recommended by FDA bioanalytical guidance [1]. The closest alternative, Melatein X-d6 (C22H34D6O4, MW 374.59), provides only +6 Da . This 67% larger mass shift for d10 (10 Da vs. 6 Da) directly reduces the risk of isotopic cross-talk between the [M+H]+ ion clusters of the IS and the analyte, particularly relevant for Melatein X, which contains 40 hydrogen atoms and thus presents a non-negligible natural-abundance M+1/M+2 envelope. A 10 Da separation places the IS signal entirely outside the significant isotopic peaks of the analyte, ensuring baseline resolution in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
| Evidence Dimension | Nominal mass shift from non-deuterated analyte (Melatein X, MW 368.56) |
|---|---|
| Target Compound Data | Melatein X-d10: +10 Da (MW 378.61) |
| Comparator Or Baseline | Melatein X-d6: +6 Da (MW 374.59); FDA guidance minimum: +3 Da |
| Quantified Difference | d10 provides 4 Da greater separation than d6; d10 exceeds FDA minimum by 7 Da, d6 exceeds by only 3 Da |
| Conditions | Applies to unit-mass-resolution MS instruments (e.g., single quadrupole) where isotopic envelope overlap is most problematic; MRM transitions on triple quadrupole instruments also benefit from wider precursor ion separation. |
Why This Matters
A larger mass shift minimizes isotopic interference in the quantification channel, directly improving assay linearity at the lower limit of quantification (LLOQ) where signal-to-noise ratios are most sensitive to background contributions.
- [1] U.S. FDA. Bioanalytical Method Validation Guidance for Industry. May 2018. View Source
